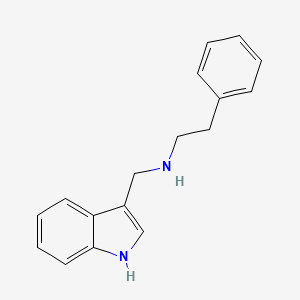
N-((1H-Indol-3-yl)methyl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Indol-3-yl)methyl)-2-phenylethanamine is a compound that features an indole moiety linked to a phenylethanamine structure. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Indol-3-yl)methyl)-2-phenylethanamine typically involves the reaction of indole derivatives with phenylethanamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indole, followed by nucleophilic substitution with a halogenated phenylethanamine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Indol-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
N-((1H-Indol-3-yl)methyl)-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((1H-Indol-3-yl)methyl)-2-phenylethanamine involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The phenylethanamine structure can interact with neurotransmitter receptors, influencing neurological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: An indole derivative with a similar structure but different biological activities.
Serotonin: A neurotransmitter with an indole moiety, involved in mood regulation.
Psilocybin: A psychedelic compound with an indole structure, known for its psychoactive effects.
Uniqueness
N-((1H-Indol-3-yl)methyl)-2-phenylethanamine is unique due to its combination of an indole moiety and a phenylethanamine structure, which imparts distinct chemical and biological properties. Its potential to inhibit tubulin polymerization and interact with neurotransmitter receptors makes it a valuable compound for research in multiple fields .
Propiedades
Fórmula molecular |
C17H18N2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
N-(1H-indol-3-ylmethyl)-2-phenylethanamine |
InChI |
InChI=1S/C17H18N2/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-17-9-5-4-8-16(15)17/h1-9,13,18-19H,10-12H2 |
Clave InChI |
MQFWXPWDWUNDLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)

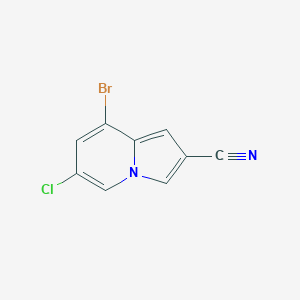
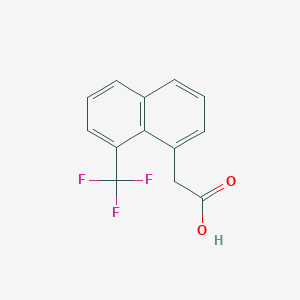
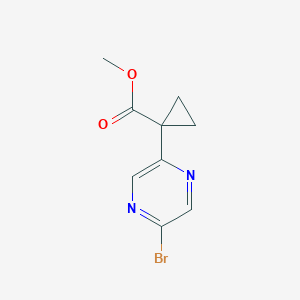
![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)

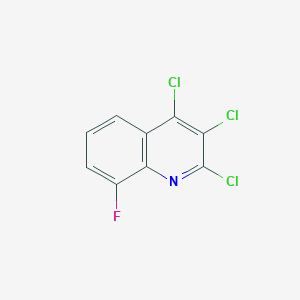
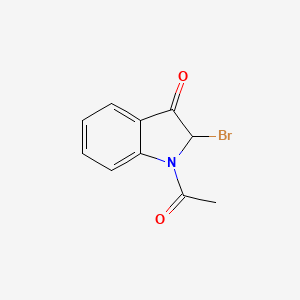


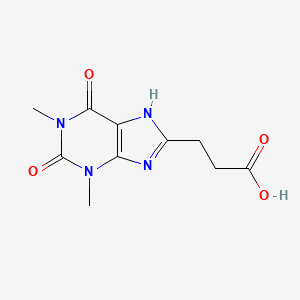
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)

